2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
CAS No.: 571164-72-2
Cat. No.: VC14655314
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571164-72-2 |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
| Standard InChI Key | WNVWYGRIDDYBSN-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is characterized by a hydrazine backbone bridging an indole-3-carbaldehyde group and an o-tolyl-substituted acetamide. The indole moiety contributes to its planar aromatic structure, while the hydrazinyl-oxoacetamide segment introduces polarity and hydrogen-bonding capabilities. The IUPAC name, , reflects its stereochemical configuration and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 571164-72-2 |
| Molecular Formula | |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | |
| Standard InChI | InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
The compound’s hydrazone linkage () enables tautomerism, which may influence its reactivity and binding affinity to biological targets .
Spectral Characteristics
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of critical functional groups. The spectrum exhibits signals for the indole NH proton (), methyl groups (), and aromatic protons () . IR spectra reveal stretches for the carbonyl () and imine () groups, consistent with hydrazone formation .
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via a condensation reaction between 1H-indole-3-carbaldehyde and hydrazide under acidic or basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazide in ethanol with a catalytic amount of hydrochloric acid, yielding the product in 75–85% after recrystallization .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1H-Indole-3-carbaldehyde, hydrazide, ethanol, HCl | Formation of hydrazone bond |
| 2 | Reflux at 80°C for 6 hours | Crude product precipitation |
| 3 | Recrystallization (ethanol) | Purified compound (85% yield) |
Challenges in Synthesis
Key challenges include optimizing reaction time and temperature to prevent side products such as Schiff bases or over-oxidized species . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .
Pharmacological Activities
Antimicrobial Efficacy
Against Escherichia coli and Staphylococcus aureus, the compound exhibits minimum inhibitory concentrations (MIC) of 100–200 µg/mL, outperforming early-generation thiazole derivatives but lagging behind modern antibiotics like ciprofloxacin (MIC = 25 µg/mL) . Its broad-spectrum activity stems from disruption of microbial cell wall synthesis via penicillin-binding protein inhibition .
Table 3: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide | 100–200 | E. coli, S. aureus |
| Ciprofloxacin | 25 | Gram-negative bacteria |
| Ketoconazole | 50 | Fungal species |
Mechanism of Action
Enzyme Inhibition
The compound competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, with a of 1.2 µM. Molecular docking studies reveal hydrogen bonds between the hydrazone oxygen and DHFR’s active-site residues (Asp27, Lys32), while the indole group occupies a hydrophobic pocket .
Receptor Modulation
In breast cancer models, it downregulates estrogen receptor-alpha (ER-α) expression by 40% at 10 µM, suggesting utility in hormone-resistant malignancies. This effect is synergistic with tamoxifen, reducing viable MCF-7 cells by 70% in combination therapy .
Current Research and Clinical Relevance
Preclinical Trials
A 2024 study evaluated its pharmacokinetics in Sprague-Dawley rats, revealing a plasma half-life of 4.2 hours and oral bioavailability of 62%. Dose-dependent hepatotoxicity was observed at 50 mg/kg, necessitating structural modifications to improve safety .
Patent Landscape
Patents filed in 2023 (WO2023124567A1, CN115894642A) claim derivatives of this compound for treating multidrug-resistant tuberculosis and pancreatic cancer, highlighting its versatility .
Future Directions
Structural Optimization
Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the indole C5 position may enhance DNA intercalation and reduce metabolic degradation . Hybridization with thiazole or triazole moieties could improve antimicrobial potency .
Targeted Drug Delivery
Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) are under investigation to enhance tumor-specific uptake and mitigate off-target effects. Early results show a 3-fold increase in HepG2 apoptosis compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume